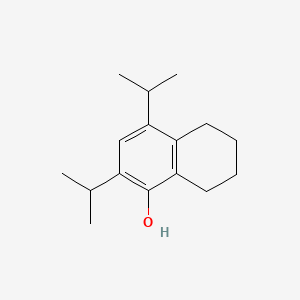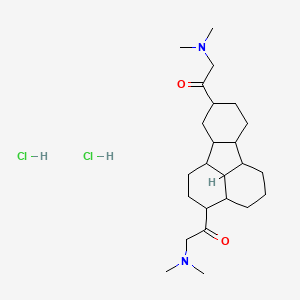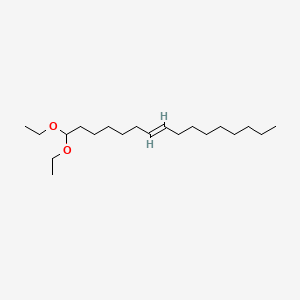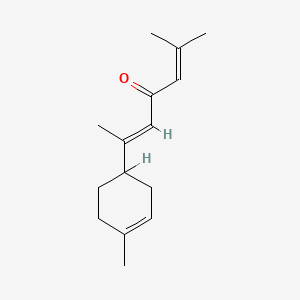
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is a monomeric organolithium complex. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. This particular compound is notable for its unique structure, which includes a trimethylsilyl group, enhancing its stability and reactivity .
Métodos De Preparación
The synthesis of Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- typically involves the reaction of a lithium reagent with a suitable precursor. One common method is the reaction of lithium with 2,2-dimethyl-3-((trimethylsilyl)oxy)propyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of this compound involves the formation of a highly reactive lithium-carbon bond. This bond can undergo various transformations, including insertion into carbon-hydrogen bonds and activation of carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
Similar compounds include other organolithium reagents such as:
Propiedades
Número CAS |
166256-98-0 |
|---|---|
Fórmula molecular |
C8H19LiOSi |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
lithium;(2-methanidyl-2-methylpropoxy)-trimethylsilane |
InChI |
InChI=1S/C8H19OSi.Li/c1-8(2,3)7-9-10(4,5)6;/h1,7H2,2-6H3;/q-1;+1 |
Clave InChI |
CPKNRJLTXUFJST-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)([CH2-])CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)

![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)
